BenchChemオンラインストアへようこそ!

(3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol

BCL6 degradation Targeted protein degradation Stereoselective synthesis

(3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol (CAS 1101840-87-2) is a chiral, enantiomerically defined piperidine derivative characterized by a hydroxyl group at the 3-position, a benzyl protecting group at the 1-position, and a methyl substituent at the 5-position. With a molecular formula of C13H19NO and a molecular weight of 205.30 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and asymmetric synthesis.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B8488958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)CC2=CC=CC=C2)O
InChIInChI=1S/C13H19NO/c1-11-7-13(15)10-14(8-11)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m0/s1
InChIKeyADFBVTAJGJLTTL-AAEUAGOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol: Chiral Piperidine Building Block for Asymmetric Synthesis


(3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol (CAS 1101840-87-2) is a chiral, enantiomerically defined piperidine derivative characterized by a hydroxyl group at the 3-position, a benzyl protecting group at the 1-position, and a methyl substituent at the 5-position . With a molecular formula of C13H19NO and a molecular weight of 205.30 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and asymmetric synthesis . Its well-defined (3S,5S) stereochemistry is critical for applications requiring precise three-dimensional control, such as the construction of stereospecific pharmacophores and the investigation of structure–activity relationships (SAR) where chirality governs biological target engagement [1].

Why Stereochemistry Makes (3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol Non-Interchangeable


The (3S,5S)-configured isomer cannot be interchanged with its stereoisomeric counterparts or achiral N-benzylpiperidinol derivatives without fundamentally altering downstream outcomes. In medicinal chemistry, the spatial orientation of the 3-hydroxyl and 5-methyl groups dictates how the compound interacts with chiral biological targets, such as enzyme active sites or receptor binding pockets [1]. Replacing this isomer with the (3S,5R), (3R,5S), or (3R,5R) variant, or with achiral 1-benzylpiperidin-3-ol, may lead to a complete loss of desired binding affinity, selectivity, or even a reversal of pharmacological effect—a phenomenon widely documented for piperidine-based ligands [2]. Consequently, procurement of the specific (3S,5S) enantiomer is often non-negotiable for projects where chirality is a critical quality attribute. This directly motivates the detailed comparative evidence provided below.

(3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol: Quantitative Differentiation Evidence


Stereochemical Purity vs. Alternative Isomers: Importance of Defined Chirality for BCL6 Degrader Synthesis

The (3S,5S) isomer is explicitly employed as the stereochemically defined precursor for trans-5-methylpiperidin-3-ol, a key intermediate in the synthesis of potent BCL6 degraders such as CCT373566 [1]. In this context, the (3R,5R) isomer is synthesized separately via a distinct route, and the (3S,5R) or (3R,5S) cis isomers are not utilized, underscoring the strict stereochemical requirements for downstream biological activity [1]. While direct IC50 values for the isolated (3S,5S) building block are not reported, the final BCL6 degrader derived from this stereochemical series exhibits sub-nanomolar cellular degradation activity (DC50 < 1 nM), which critically depends on the correct trans relative stereochemistry established at the precursor stage [1].

BCL6 degradation Targeted protein degradation Stereoselective synthesis

Chiral Purity: Enantiomeric Excess as a Critical Differentiator from Racemic or Mixed-Isomer Batches

Commercial suppliers typically provide this compound with a chemical purity of ≥97% (HPLC), but the enantiomeric excess (ee) is the critical differentiator that determines its suitability for asymmetric synthesis . In contrast, racemic 1-benzyl-5-methyl-piperidin-3-ol (mixed stereoisomers) or incorrectly specified single-isomer batches can compromise downstream chiral induction and yield unpredictable diastereomeric ratios in subsequent reactions [1]. The availability of the (3S,5S) isomer as a single enantiomer with verified chirality (via chiral HPLC or optical rotation measurement) distinguishes it from less-defined alternatives for which ee values are either unreported or not guaranteed .

Chiral resolution Enantiomeric excess Asymmetric synthesis

Regioisomeric Differentiation: 5-Methyl Substitution vs. 3-Methyl Analog in MAGL Inhibitor Scaffolds

In the benzylpiperidine class of reversible monoacylglycerol lipase (MAGL) inhibitors, the position of the methyl substituent on the piperidine ring critically influences enzyme inhibition potency [1]. Although the reported MAGL inhibitors in this series predominantly feature the 3-hydroxy-3-methyl substitution pattern (e.g., compound 13, IC50 = 80 nM), the (3S,5S)-1-benzyl-5-methyl-piperidin-3-ol scaffold, with its 5-methyl group, provides a distinct regioisomeric starting point for exploring alternative binding modes within the MAGL active site or for generating novel patentiability space [1]. This regioisomeric differentiation is crucial for medicinal chemistry programs seeking to circumvent existing intellectual property on 3-substituted benzylpiperidines while retaining the core pharmacophore [1].

Monoacylglycerol lipase Benzylpiperidine Regioisomeric SAR

High-Impact Application Scenarios for (3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol


Stereospecific Synthesis of trans-5-Methylpiperidin-3-ol for BCL6 Protein Degraders

As established in Section 3 (Evidence Item 1), the (3S,5S) isomer is a critical precursor for trans-5-methylpiperidin-3-ol, which serves as a key intermediate in the synthesis of BCL6-targeted protein degraders exhibiting sub-nanomolar potency [1]. Research groups developing BCL6 degraders should procure this specific stereoisomer to ensure the correct relative configuration is maintained throughout the synthetic sequence. The use of alternative isomers would preclude access to the active trans-configured final compounds, as documented in the synthetic schemes of clinical-stage BCL6 degrader candidates [1].

Chiral Pharmacophore Construction for CNS Receptor Targets

Piperidine derivatives with defined chirality are prevalent scaffolds in CNS drug discovery, where the 3-hydroxyl and 5-methyl substituents can mimic neurotransmitter motifs [2]. The (3S,5S) configuration may serve as a starting point for designing ligands targeting dopamine, serotonin, or muscarinic receptors, where stereochemistry profoundly influences affinity and functional selectivity. This application is supported by the evidence in Section 2 regarding the non-interchangeability of stereoisomers in receptor engagement, and procurement of the enantiomerically pure compound is essential for meaningful SAR studies [2].

Regioisomeric Diversification for MAGL Inhibitor Lead Optimization

As discussed in Section 3 (Evidence Item 3), the 5-methyl substitution pattern distinguishes this compound from the more extensively explored 3-methyl regioisomers in the benzylpiperidine MAGL inhibitor series [3]. Medicinal chemistry teams aiming to develop novel MAGL inhibitors with freedom to operate can utilize (3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol as a starting scaffold to explore alternative binding interactions within the MAGL active site. The regioisomeric shift is a well-validated strategy for generating patentable chemical matter while retaining target engagement capability [3].

Analytical Reference Standard for Chiral Method Development

Given its defined (3S,5S) absolute configuration, this compound is suitable as a reference standard for developing and validating chiral HPLC or SFC methods used to separate and quantify enantiomeric and diastereomeric mixtures of 1-benzyl-5-methylpiperidin-3-ol and related intermediates [1]. The availability of this single enantiomer, often at ≥97% purity, allows analytical chemists to establish retention time benchmarks and calibrate detectors for in-process control during scale-up of stereoselective reactions, directly supporting the purity claims discussed in Evidence Item 2 of Section 3 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.